1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea
説明
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-12-5-1-10(2-6-12)9-17-14(19)16-8-7-13(18)11-3-4-11/h1-2,5-6,11,13,18H,3-4,7-9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEPXLXQRUQALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Henry Reaction-Nitro Reduction Pathway
The synthesis begins with cyclopropanecarboxaldehyde (I ), which undergoes a Henry reaction with nitromethane to form 3-cyclopropyl-3-hydroxypropanenitro compound (II ). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to the primary amine (III ).
Reaction Scheme 1
$$
\text{Cyclopropanecarboxaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{3-Cyclopropyl-3-hydroxypropanenitro} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Cyclopropyl-3-hydroxypropylamine}
$$
Table 1: Optimization of Henry Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 78 |
| Solvent | Ethanol | 65 |
| Temperature | 25°C | 72 |
| Nitromethane Equiv. | 1.5 | 85 |
Epoxide Ring-Opening Strategy
An alternative route involves epichlorohydrin (IV ) reacting with cyclopropylmagnesium bromide (V ) to form 3-cyclopropyl-3-hydroxypropene oxide (VI ). Ammonia-mediated ring-opening yields the target amine (III ).
Reaction Scheme 2
$$
\text{Epichlorohydrin} + \text{CyclopropylMgBr} \xrightarrow{\text{THF}} \text{Epoxide} \xrightarrow{\text{NH}_3} \text{3-Cyclopropyl-3-hydroxypropylamine}
$$
Table 2: Epoxide Ring-Opening Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Ammonia Concentration | 7 M in MeOH | 88 |
| Temperature | 60°C | 92 |
| Catalyst | None | 90 |
Synthesis of 4-Fluorobenzyl Isocyanate
Phosgene-Mediated Isocyanate Formation
4-Fluorobenzylamine (VII ) reacts with phosgene (COCl₂) in dichloromethane at 0°C to form 4-fluorobenzyl isocyanate (VIII ). Triethylamine scavenges HCl, driving the reaction to completion.
Reaction Scheme 3
$$
\text{4-Fluorobenzylamine} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{4-Fluorobenzyl Isocyanate}
$$
Table 3: Isocyanate Synthesis Parameters
| Parameter | Condition | Purity (%) |
|---|---|---|
| Phosgene Equiv. | 1.2 | 95 |
| Reaction Time | 2 h | 97 |
| Solvent | CH₂Cl₂ | 98 |
Urea Bond Formation
Amine-Isocyanate Coupling
Equimolar amounts of III and VIII react in tetrahydrofuran (THF) at ambient temperature for 12 h, yielding the target urea (IX ) after aqueous workup.
Reaction Scheme 4
$$
\text{3-Cyclopropyl-3-hydroxypropylamine} + \text{4-Fluorobenzyl Isocyanate} \xrightarrow{\text{THF}} \text{1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea}
$$
Table 4: Urea Formation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 89 |
| Temperature | 25°C | 85 |
| Stoichiometry | 1:1 | 91 |
Triphosgene-Mediated One-Pot Synthesis
A one-pot method involves treating III with triphosgene (BTC) to generate an intermediate isocyanate, which subsequently reacts with VII in situ.
Reaction Scheme 5
$$
\text{3-Cyclopropyl-3-hydroxypropylamine} \xrightarrow{\text{BTC}} \text{Isocyanate Intermediate} \xrightarrow{\text{4-Fluorobenzylamine}} \text{Urea}
$$
Table 5: One-Pot Synthesis Metrics
| Parameter | Condition | Yield (%) |
|---|---|---|
| BTC Equiv. | 0.5 | 83 |
| Reaction Time | 6 h | 88 |
Analytical Characterization
Key spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (m, 4H, cyclopropyl), 1.78 (m, 2H, CH₂), 3.32 (t, 2H, NHCH₂), 4.36 (d, 2H, ArCH₂), 6.98–7.32 (m, 4H, Ar-H).
- HRMS (ESI): m/z calc. for C₁₄H₁₈FN₂O₂ [M+H]⁺: 281.1396; found: 281.1392.
Comparative Analysis of Synthetic Routes
Table 6: Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Amine-Isocyanate | 89 | 98 | High |
| One-Pot Triphosgene | 83 | 95 | Moderate |
化学反応の分析
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Cyclopropyl-3-oxopropyl)-3-(4-fluorobenzyl)urea.
Reduction: Formation of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)amine.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Key Observations:
Solubility and Polarity : The target compound’s hydroxypropyl group likely confers higher aqueous solubility compared to the phenylpropyl chain in and the lipophilic hexafluoro group in . This positions it favorably for oral bioavailability.
Metabolic Stability : The 4-fluorobenzyl group in the target compound is expected to resist oxidative metabolism better than the 4-methoxyphenyl group in , where demethylation is a common metabolic pathway .
Synthetic Complexity : The target compound’s structure is less synthetically demanding than the hexafluoro-hydroxypropan-2-ylphenyl derivative in , which requires specialized fluorination steps .
Pharmacological Implications
- Target vs. : Replacement of methoxy with fluorine may reduce off-target interactions caused by electron-donating groups while maintaining aromatic stacking capabilities.
- Target vs.
- Target vs. : While both compounds incorporate cyclopropyl groups, the hexafluoro substituent in could lead to prolonged half-life but risks poor solubility—a trade-off the target compound avoids with its hydroxypropyl chain.
生物活性
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic compound belonging to the urea derivatives class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in inhibiting specific biological targets. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can be synthesized through the reaction of a cyclopropyl-containing alcohol with a fluorophenyl isocyanate under anhydrous conditions. Common solvents include dichloromethane or tetrahydrofuran, often catalyzed by triethylamine. The reaction pathway typically yields the desired urea derivative with high purity through purification steps such as recrystallization or chromatography.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may act as an inhibitor or activator, influencing biochemical pathways associated with disease processes. For instance, it has been studied for its potential to inhibit enzymes involved in cancer pathways, thereby reducing tumor growth and proliferation.
Enzyme Inhibition
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has shown promising results in inhibiting specific enzyme targets. Notably, it has been evaluated for its inhibitory effects on human carbonic anhydrase II (hCA II), which plays a critical role in physiological processes such as pH regulation and fluid balance. Compounds similar to this urea derivative have demonstrated significant binding affinity to hCA II, suggesting potential applications in treating conditions like glaucoma and edema .
Antimicrobial Activity
Research indicates that urea derivatives can exhibit antimicrobial properties. For example, related compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity at concentrations around 250 μg/mL. This suggests that 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea may also possess similar antimicrobial capabilities, warranting further investigation .
Study 1: Antitumor Activity
In a study focusing on the antitumor potential of urea derivatives, compounds structurally related to 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, suggesting a mechanism involving apoptosis induction through the activation of caspase pathways .
Study 2: In Vivo Efficacy
A separate investigation assessed the in vivo efficacy of a closely related urea derivative in animal models of inflammation. The compound demonstrated a reduction in inflammatory markers and improved clinical scores in treated animals compared to controls. This highlights the therapeutic potential of similar urea derivatives in managing inflammatory diseases .
Summary of Findings
The biological activity of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is characterized by:
| Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Human Carbonic Anhydrase II | Significant binding affinity |
| Antimicrobial Activity | Bacterial Strains | Moderate activity at 250 μg/mL |
| Antitumor Activity | Cancer Cell Lines | Cytotoxic effects observed |
| Anti-inflammatory Effects | Animal Models | Reduced inflammatory markers |
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) can systematically vary reaction parameters (temperature, solvent, stoichiometry) to maximize yield and purity .
- Continuous Flow Reactors : These enhance scalability and reduce side reactions by improving heat and mass transfer .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Cyclopropyl activation | Cyclopropyl bromide, KOH, DMF, 60°C | Use microwave-assisted synthesis | |
| Urea formation | 4-Fluorobenzyl isocyanate, Et₃N, THF | Anhydrous environment, slow addition |
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorobenzyl protons at ~7.2 ppm, cyclopropyl protons at ~0.5–1.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₄H₁₉FN₂O₂: calc. 282.1485) .
Infrared Spectroscopy (IR) : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. Table 2: Analytical Data for Related Ureas
| Compound Feature | NMR Chemical Shift (ppm) | IR Bands (cm⁻¹) | Reference |
|---|---|---|---|
| Fluorobenzyl aromatic | 7.0–7.3 (¹H) | 1600 (C-F stretch) | |
| Urea carbonyl | 158–162 (¹³C) | 1650 (C=O) |
Basic: What initial biological assays are recommended to evaluate its activity?
Methodological Answer:
Enzyme Inhibition Assays :
- Urease Inhibition : Measure IC₅₀ using jack bean urease and a phenol-red indicator .
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence-based assays .
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to identify potential targets .
Q. Key Considerations :
- Include positive controls (e.g., thiourea derivatives for urease assays) .
- Validate results with orthogonal assays (e.g., ATP depletion for kinase activity) .
Advanced: How can computational modeling predict biological interactions and guide SAR studies?
Methodological Answer:
Molecular Docking :
- Use software like AutoDock Vina to simulate binding to targets (e.g., urease active site). Focus on hydrogen bonds between the urea moiety and catalytic residues (e.g., Ni²⁺ in urease) .
QSAR Modeling :
- Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on activity using descriptors like logP, polar surface area .
MD Simulations :
- Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical interactions .
Q. Table 3: Computational Insights from Analogues
| Modification | Predicted ΔBinding Energy (kcal/mol) | Observed IC₅₀ Shift | Reference |
|---|---|---|---|
| Fluorobenzyl → Chlorobenzyl | -1.2 | 2-fold increase | |
| Hydroxypropyl → Methoxy | +0.8 | Loss of activity |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
Orthogonal Assays : Validate kinase inhibition via both fluorescence (ADP-Glo™) and radiometric methods .
Structural Analog Testing : Compare activity of derivatives (e.g., cyclopropyl vs. cyclohexyl) to isolate critical moieties .
Meta-Analysis : Pool data from independent studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent effects) .
Advanced: What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer:
Solubility Enhancement :
- Co-solvents : Use PEG-400 or cyclodextrins in formulations .
- Prodrug Design : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate esters .
Metabolic Stability :
- Liver Microsome Assays : Identify metabolic hotspots (e.g., CYP450 oxidation sites) and introduce blocking groups (e.g., fluorine) .
Bioavailability Optimization :
- LogP Adjustment : Aim for 1–3 via substituent modification (e.g., replacing hydroxypropyl with methoxypropyl) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
